Bisphénol F-d10

Vue d'ensemble

Description

Bisphenol F-d10 is a chemical compound used in scientific research. It offers a wide range of applications due to its unique properties. This versatile material is essential for studying various fields such as chemistry, biology, and material science. It is a substitute material for bisphenol A and is widely used in household products as a raw material for polycarbonate resin, epoxy resin, and plastic reinforcement .

Synthesis Analysis

Bisphenol F (BPF) is synthesized through an acid-catalyzed condensation reaction of phenol and acetone . The synthesis of BPF is very complicated and difficult to control due to the parallel-consecutive reaction feature . Precise control of the process is the key to a safer and more efficient industrial production .Molecular Structure Analysis

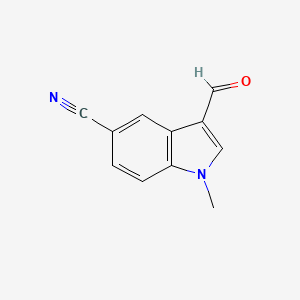

The molecular formula of Bisphenol F-d10 is C13 2H10 H2 O2 . Its molecular weight is 210.29 . The bisphenols are a group of chemical compounds related to diphenylmethane .Chemical Reactions Analysis

Bisphenol F-d10 has potential implications in various fields of research and industry. The main instrumental techniques used for the analysis of bisphenols and their derivatives are liquid and gas chromatography coupled with mass spectrometry .Physical And Chemical Properties Analysis

Bisphenol F-d10 is a moderately water-soluble compound, with low volatility . It is used as a monomer in the production of polycarbonate plastics and epoxy resins .Applications De Recherche Scientifique

Science environnementale : Réponse du microbiome du sol

Le BPF-d10 peut être utilisé pour étudier l'impact du BPF sur les microbiomes du sol. Des recherches ont montré que les bisphénols peuvent perturber considérablement l'homéostasie du sol, affectant la diversité microbienne et l'activité enzymatique . En suivant le BPF-d10 dans les échantillons environnementaux, les scientifiques peuvent évaluer sa distribution et ses risques écologiques potentiels.

Chimie analytique : Biosurveillance

En chimie analytique, le BPF-d10 sert d'étalon interne pour la quantification du BPF dans les matrices biologiques. Son marquage isotopique stable garantit une mesure précise dans des échantillons complexes tels que l'urine, le sang et le lait maternel, en utilisant des techniques telles que la chromatographie liquide-spectrométrie de masse (LC-MS) .

Biologie cellulaire : Organisation du cytosquelette

Le BPF-d10 est un outil essentiel en biologie cellulaire pour étudier les effets du BPF sur l'organisation du cytosquelette. Des études ont indiqué que les bisphénols peuvent perturber la division cellulaire et le développement embryonnaire précoce, le BPF montrant des effets plus néfastes que le BPA . Le BPF-d10 aide à comprendre ces impacts au niveau moléculaire.

Pharmacologie : Évaluation des risques de maladies cardiovasculaires

Le BPF-d10 peut être utilisé dans des études pharmacologiques pour explorer l'association entre l'exposition au BPF et les maladies cardiovasculaires. Il aide à étudier les niveaux de BPF urinaire et leur corrélation avec les facteurs de risque cardiovasculaire dans des études de population .

Biochimie : Analyse des dérivés de bisphénol

En biochimie, le BPF-d10 est utilisé pour l'analyse des traces de bisphénols et de leurs dérivés dans les échantillons biologiques. Il permet aux chercheurs d'atteindre la sélectivité et la sensibilité requises pour détecter les bisphénols, contribuant à notre compréhension de leur comportement biochimique et de leurs interactions .

Mécanisme D'action

Target of Action

Bisphenol F-d10, similar to its analogs Bisphenol F (BPF) and Bisphenol S (BPS), is known to interact with various targets in the body. These compounds are endocrine disruptors and can interfere with the hormone systems of vertebrates . They possess structural similarities that mimic Estrogen (ER), androgen (AR), progesterone (PR), thyroid (TR), retinoid, glucocorticoid (GR), aryl hydrocarbon (AHR) and G protein-coupled estrogen receptors (GPCER) that are responsible for perturbing hormone production, biodegradation, or excretion .

Mode of Action

Bisphenol F-d10, like other bisphenols, interacts with its targets leading to various changes in the body. For instance, exposure to bisphenols has been shown to increase the number of apoptotic corpses and the expression of detoxifying enzymes . .

Biochemical Pathways

Bisphenol F-d10, similar to other bisphenols, can affect various biochemical pathways. For example, Bisphenol F has been shown to affect the motor system in zebrafish, leading to changes in locomotor behavior, oxidative stress, and neurodevelopment . It also affects metabolic profiles of neurochemicals, including neurotransmitters and neurosteroids, which may impact locomotion and motor function . .

Pharmacokinetics

Studies on bisphenol a and its metabolites have shown that these compounds can be absorbed and distributed in the body, metabolized, and then excreted . It is likely that Bisphenol F-d10 has similar ADME properties, but specific studies are needed to confirm this.

Result of Action

Studies on bisphenol f have shown that it can cause neurotoxic effects such as motor degeneration and myelination defects in zebrafish larvae . It also has the potential to affect survival, motor axon length, locomotor activity, myelination, and neurochemical levels of zebrafish larvae . Similar effects might be expected from Bisphenol F-d10, but specific studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol F-d10. For instance, the presence of Bisphenol F and Bisphenol S in the aquatic environment can lead to their detection in various organisms and can cause a wide range of biotic endocrine disrupting effects . The same could be true for Bisphenol F-d10.

Safety and Hazards

Orientations Futures

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, for example insulin signaling is predicted to be sensitive to BPF exposure, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-QNNBDYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027981 | |

| Record name | p,p'-Bisphenol F-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1794786-93-8 | |

| Record name | p,p'-Bisphenol F-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)